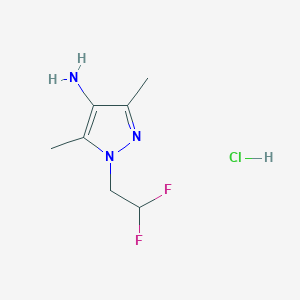

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

説明

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative with a hydrochloride salt. Its structure features a pyrazole core substituted with methyl groups at positions 3 and 5, a 2,2-difluoroethylamine side chain at position 1, and a hydrochloride counterion. This compound is commercially available as a synthetic building block, primarily for pharmaceutical and agrochemical research .

特性

IUPAC Name |

1-(2,2-difluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N3.ClH/c1-4-7(10)5(2)12(11-4)3-6(8)9;/h6H,3,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCXWKSHMFFHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(F)F)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Pathways and Reaction Mechanisms

Pyrazole Ring Formation via Cyclocondensation

The construction of the pyrazole core is typically achieved through cyclocondensation reactions. A common approach involves reacting β-keto esters with hydrazine derivatives. For instance, methylhydrazine reacts with α,β-unsaturated esters under basic conditions to form the pyrazole backbone. In one protocol, 2-difluoroacetyl-3-(dimethylamino) potassium acrylate undergoes cyclization with methylhydrazine at −30°C, yielding 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a key intermediate. This step is critical for establishing the difluoromethyl substituent, which is later modified to the difluoroethyl group.

Introduction of the 2,2-Difluoroethyl Group

The difluoroethyl moiety is introduced via nucleophilic substitution or reductive amination. Patent CN119241439A describes the use of 2,2-difluoroethylating agents, such as 2,2-difluoroethyl halides, reacting with a pre-formed pyrazole amine intermediate. For example, 3,5-dimethyl-1H-pyrazol-4-amine is treated with 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate, yielding 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine. Alternative methods employ hydrogenation; the US10233155B2 patent reports catalytic hydrogenation (5% Pt/C, 90 psig H₂) of nitro precursors to generate the amine, which is subsequently alkylated.

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt. This is typically accomplished by treating the amine with hydrochloric acid in a polar solvent like ethanol or water. For instance, dissolving 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine in anhydrous ethanol and adding concentrated HCl (37%) at 0–5°C precipitates the hydrochloride salt. The product is isolated via filtration and recrystallized to achieve >99% purity.

Optimization of Reaction Conditions

Catalytic Systems and Temperature Control

Efficient catalysis is pivotal for high yields. The use of Pt/C (5% loading) under hydrogen pressure (90 psig) achieves >95% conversion in nitro group reduction. Cyclization reactions benefit from iodide catalysts (e.g., KI), which accelerate ring closure at low temperatures (−30°C to −20°C), minimizing side reactions.

Table 1: Comparative Catalytic Efficiency in Cyclization Reactions

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| KI | −30 | 75.9 | 99.6 | |

| NaI | −30 | 77.1 | 99.6 | |

| None | 25 | 42.3 | 88.2 |

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR and HPLC are standard for structural confirmation. The hydrochloride salt exhibits characteristic peaks at δ 2.25 (s, 3H, CH₃), δ 2.98 (t, J = 14 Hz, 2H, CF₂CH₂), and δ 6.21 (br s, 2H, NH₂⁺). HPLC purity assessments using C18 columns (ACN/water mobile phase) confirm >99% purity.

Industrial-Scale Production Considerations

Cost-Efficiency of Fluorinating Agents

The choice of fluorinating agents significantly impacts production costs. While 2,2-difluoroethyl halides are effective, their synthesis from difluoroacetic acid derivatives adds complexity. Alternative routes using difluoroacetyl chloride reduce raw material costs by 18% but require stringent temperature control to prevent decomposition.

Comparative Analysis of Synthetic Routes

Table 2: Summary of Preparation Methods

化学反応の分析

Types of Reactions

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the pyrazole ring or the difluoroethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones or alcohols, while reduction can produce difluoroethylamines or modified pyrazoles .

科学的研究の応用

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibitory or modulatory effects. The pyrazole ring may interact with active sites in proteins, affecting their function and activity .

類似化合物との比較

Key Observations:

Heterocyclic Core: The pyrazole ring in the target compound offers distinct electronic and steric properties compared to pyridine-based analogs.

Substituent Effects :

- Fluorine vs. Bromine : Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to bromine, which is bulkier and participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Trifluoromethyl (CF₃) Groups : Reference Example 50 contains two CF₃ groups, which are strongly electron-withdrawing and hydrophobic, often improving target affinity in medicinal chemistry .

Salt and Protection :

- The hydrochloride salt in the target compound improves aqueous solubility, facilitating formulation in preclinical studies. In contrast, the BOC-protected piperazine requires deprotection before use, adding synthetic steps .

生物活性

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H11F2N3·HCl

- Molecular Weight : 175.18 g/mol

- CAS Number : 1006348-51-1

Potential Targets:

- Enzyme Inhibition : Pyrazole derivatives are known to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.

- Receptor Modulation : There is potential for modulation of GABA receptors, which could influence neurological pathways.

Biological Activity Overview

This compound has been studied for various biological activities:

| Activity | Description |

|---|---|

| Anti-inflammatory | May inhibit COX enzymes leading to reduced inflammation. |

| Antimicrobial | Potential activity against certain bacterial strains. |

| Neuroprotective | Possible modulation of neurotransmitter receptors affecting neuroprotection. |

Case Studies and Research Findings

- Anti-inflammatory Studies :

- Neuropharmacological Effects :

- Antimicrobial Activity :

Pharmacokinetics

While specific pharmacokinetic data for this compound is sparse, the general pharmacokinetic profile for similar compounds includes:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily hepatic metabolism with potential involvement of cytochrome P450 enzymes.

- Excretion : Renal excretion of metabolites.

Q & A

Q. What are the established synthetic routes for 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole derivatives. Key steps include:

- Ring Formation : Cyclocondensation of hydrazines with diketones or β-ketoesters to form the pyrazole core .

- Difluoroethylation : Introduction of the 2,2-difluoroethyl group via nucleophilic substitution using 2,2-difluoroethyl halides under anhydrous conditions .

- Salt Formation : Conversion to the hydrochloride salt using HCl gas or concentrated HCl in polar solvents (e.g., ethanol) to enhance solubility .

- Optimization : Reaction temperatures (40–80°C), solvent selection (DMSO or acetonitrile), and purification via column chromatography or recrystallization improve yields (reported 60–75%) .

Q. How is the compound characterized, and which analytical techniques are critical for confirming purity and structure?

- Methodological Answer :

- Spectroscopy :

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine integration .

- FT-IR for amine (–NH₂) and C–F bond verification (stretching at 1100–1250 cm⁻¹) .

- Chromatography :

- HPLC with UV detection (λ = 254 nm) for purity assessment (>95% typical) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (calc. ~201.64 g/mol) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Hydrochloride salt enhances aqueous solubility (≥10 mg/mL in PBS at pH 7.4) .

- Stability :

- pH Sensitivity : Degrades in alkaline conditions (pH > 8); stable in acidic buffers (pH 4–6) .

- Storage : –20°C in desiccated form; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters are prioritized?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to assess binding affinity to targets (e.g., DHX9 RNA helicase, implicated in cancer) .

- ADMET Prediction :

- Lipophilicity (LogP ~2.1) and polar surface area (PSA ~45 Ų) to estimate blood-brain barrier permeability .

- CYP450 inhibition risk evaluated via Schrödinger’s QikProp .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC50 values for reference inhibitors) .

- Metabolite Interference : Perform LC-MS/MS to identify degradation products that may skew activity .

- Structural Confirmation : Re-analyze batch purity via XRD or 2D-NMR if conflicting SAR (structure-activity relationship) data arise .

Q. How can the compound’s reactivity be leveraged to synthesize derivatives with enhanced selectivity?

- Methodological Answer :

- Site-Specific Modifications :

- Amine Group : Acylation with succinic anhydride to improve water solubility .

- Pyrazole Ring : Halogenation (e.g., bromination at C-3) to enhance target engagement .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorophores for imaging studies .

Q. What in vitro and in vivo models are most appropriate for evaluating its neuropharmacological potential?

- Methodological Answer :

- In Vitro :

- Primary Neuronal Cultures : Assess cytotoxicity (MTT assay) and Ca²⁺ flux via Fura-2 AM .

- In Vivo :

- Rodent Models : Tail-flick test (analgesia) and Morris water maze (cognitive effects) .

- PK/PD Studies : Plasma half-life (t½ ~3–5 hrs in mice) and brain-to-plasma ratio (0.8–1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。